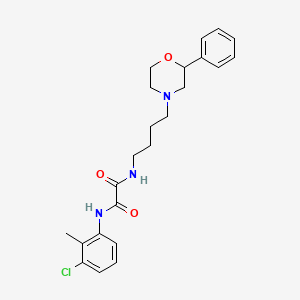
Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines . For instance, “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds can be established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . For example, “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” crystallizes in the orthorhombic crystal system with Pbca as space group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with other molecules. For instance, the reaction of “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” with Jack bean urease revealed significant inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, “4-TERT-BUTYL-N-(4-CHLOROPHENYL)BENZAMIDE” has a molecular weight of 287.792 .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate is utilized in organic synthesis, demonstrating its versatility in chemical reactions. For instance, it has been employed in the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, showcasing its application in the preparation of complex organic compounds with high precision and enantioselectivity. This process underlines the compound's significance in synthesizing chiral molecules, which are crucial in the pharmaceutical industry (M. Storgaard, J. Ellman, 2009).
Environmental Science
In environmental science, This compound is referenced in the study of antifouling agents and their degradation products in marine sediments. It highlights the environmental impact and persistence of chemical compounds used in marine applications. The detection and analysis of these compounds are crucial for monitoring and mitigating the adverse effects on marine ecosystems (G. Gatidou et al., 2004).
Material Science
This compound plays a role in the development of materials, such as in the synthesis of polymer solar cells. It is part of research efforts to create more efficient and environmentally friendly solar energy solutions. The compound's involvement in the fabrication and optimization of organic photovoltaic materials underscores its importance in the transition towards renewable energy sources (Pei Cheng, Yongfang Li, X. Zhan, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-chlorophenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDSDFBJXPMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)
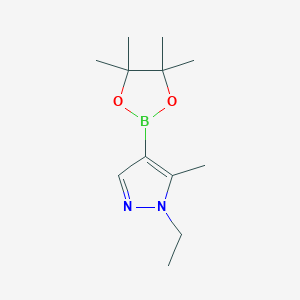
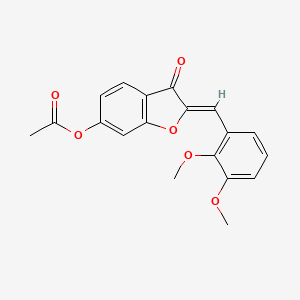

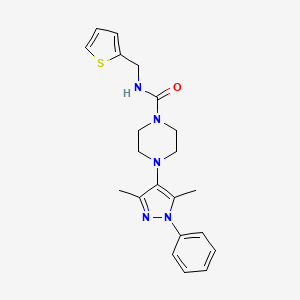
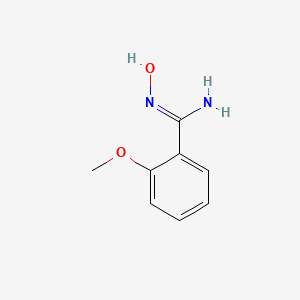
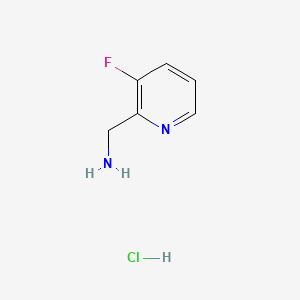
![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)
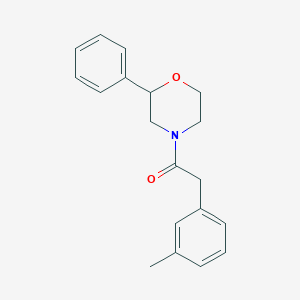

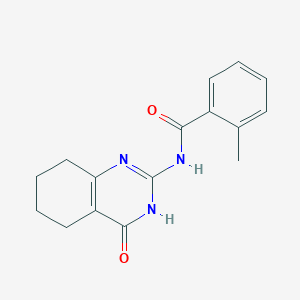
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)
